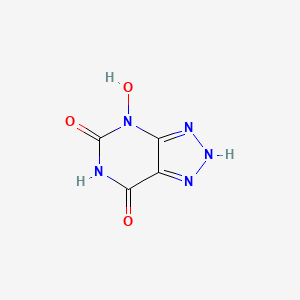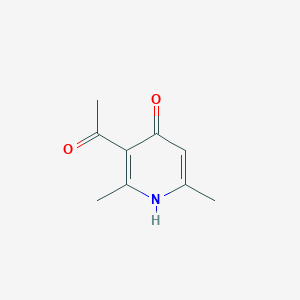![molecular formula C12H14Cl2N2OS2 B14010852 3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione CAS No. 26367-12-4](/img/structure/B14010852.png)
3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a thione group and substituted with a dichlorophenyl and hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione derivatives typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are then cyclized to yield the desired thiadiazine-2-thione compounds . Another common method involves the reaction of isothiocyanates with amines in the presence of a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of thiadiazine-2-thione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione derivatives have found numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit antimicrobial, antifungal, and antiparasitic activities.
Medicine: Thiadiazine-2-thione derivatives are investigated for their potential as antituberculosis, anticancer, and antiepileptic agents
Industry: These compounds are used in the development of herbicides, insecticides, and miticides.
Mechanism of Action
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione derivatives involves interaction with various molecular targets and pathways. These compounds can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The specific mechanism depends on the substituents on the thiadiazine ring and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-tetrahydro-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of the dichlorophenyl and hydroxyethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Properties
CAS No. |
26367-12-4 |
|---|---|
Molecular Formula |
C12H14Cl2N2OS2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C12H14Cl2N2OS2/c13-10-2-1-9(11(14)5-10)6-16-7-15(3-4-17)8-19-12(16)18/h1-2,5,17H,3-4,6-8H2 |
InChI Key |
MPLCKTDCTHAWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC(=S)N1CC2=C(C=C(C=C2)Cl)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


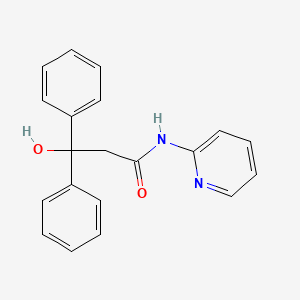
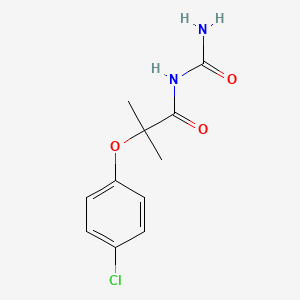
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)

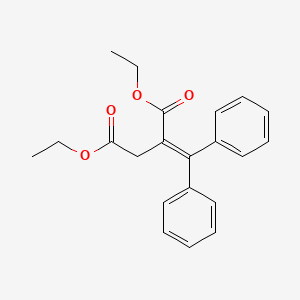
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
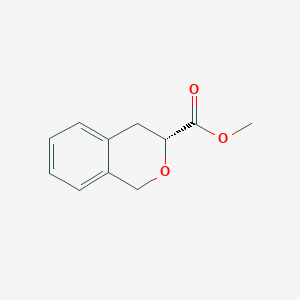
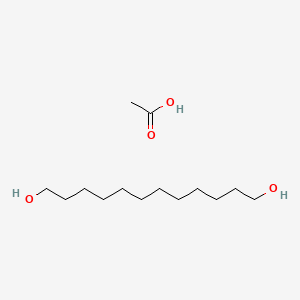

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
